molecular formula C11H14N4O B14171166 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-

Cat. No.: B14171166
M. Wt: 218.26 g/mol
InChI Key: AKMVJWOOLMNMHX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the desired compounds . Another method involves the bromination of 7-azaindole in dichloromethane at 0°C, followed by the addition of liquid bromine and subsequent purification steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- involves its interaction with the fibroblast growth factor receptor (FGFR) family. Upon binding to FGFRs, the compound inhibits the receptor’s activity, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to reduced cell proliferation, migration, and angiogenesis, making it effective in cancer therapy.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

3-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C11H14N4O/c12-8-5-9-10(7-14-11(9)13-6-8)15-1-3-16-4-2-15/h5-7H,1-4,12H2,(H,13,14)

InChI Key

AKMVJWOOLMNMHX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CNC3=C2C=C(C=N3)N

Origin of Product

United States

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